6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}quinoline
Description
Properties
IUPAC Name |
[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-quinolin-6-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-16-17(2)29-22(26-16)7-8-23(27-29)31-15-18-9-12-28(13-10-18)24(30)20-5-6-21-19(14-20)4-3-11-25-21/h3-8,11,14,18H,9-10,12-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDHKJRAEVYYBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}quinoline typically begins with the preparation of intermediate compounds, followed by a series of condensation and coupling reactions.
Intermediate Synthesis
Step 1: : Synthesize 2,3-dimethylimidazo[1,2-b]pyridazine through a cyclization reaction involving appropriate starting materials.
Step 2: : Functionalize the intermediate to incorporate the oxy-methyl piperidine carbonyl group.
Final Coupling
Step 1: : Couple the functionalized intermediate with quinoline using a palladium-catalyzed cross-coupling reaction.
Step 2: : Purify the final product using chromatographic techniques.
Industrial Production Methods
For large-scale production, continuous flow processes may be employed to optimize yield and purity. Reaction conditions are meticulously controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}quinoline undergoes various reactions, including:
Oxidation: : Oxidative cleavage of functional groups.
Reduction: : Hydrogenation of specific sites within the molecule.
Substitution: : Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Employing hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: : Utilization of reagents like sodium hydroxide or alkyl halides under controlled temperatures and solvents.
Major Products
The products of these reactions vary widely depending on the specific reaction conditions and reagents used, ranging from modified quinoline derivatives to complex heterocycles.
Scientific Research Applications
Chemistry
Catalysis: : The compound's structure enables its use as a ligand in catalysis for organic transformations.
Biology
Antimicrobial Agents: : Potential for development as antimicrobial compounds due to its heterocyclic nature.
Medicine
Pharmacological Research: : Studied for potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry
Material Science: : Applications in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}quinoline exerts its effects through interaction with specific molecular targets. The compound's mechanism involves binding to enzymes or receptors, modulating their activity, and influencing cellular pathways. Its imidazopyridazine core is known to engage in hydrogen bonding and van der Waals interactions, crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems and Substituents
Physicochemical and Calculated Properties
Its piperidine-carbonyl linker increases rotatable bonds, which may reduce oral bioavailability compared to simpler analogs .
Pharmacological Implications (Inferred)
- Quinoline-imidazopyridazine hybrids (e.g., ) are explored as kinase inhibitors due to their planar aromatic systems. The target’s dimethyl groups may enhance binding pocket interactions.
- Piperidine linkers, as in spiro-piperidine-quinolines , can improve solubility and metabolic stability compared to methylene or thioether linkers.
- The pyrrolidine-substituted imidazopyridazine demonstrates reduced complexity (TPSA = 33.4 Ų), favoring CNS penetration, whereas the target’s higher TPSA may limit blood-brain barrier crossing.
Biological Activity
The compound 6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}quinoline is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 398.5 g/mol. It features multiple heterocyclic structures that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N6O3 |
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | [4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in critical biochemical pathways. These interactions can modulate enzyme activities, receptor functions, and cellular signaling pathways.
Potential Mechanisms:
- Inhibition of Kinases: The compound may inhibit specific kinases involved in cancer cell proliferation.
- DNA Intercalation: Its structure suggests potential for intercalating into DNA, disrupting replication and transcription processes.
- Antioxidant Activity: The presence of certain functional groups may confer antioxidant properties.
Anticancer Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, compounds similar to the target molecule have shown efficacy against various cancer cell lines such as A431 human epidermoid carcinoma cells. The activity is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
Case Study:
A study on related quinoxaline derivatives demonstrated that certain compounds inhibited Stat3 phosphorylation in A431 cells, suggesting a mechanism linked to oncogenic signaling pathways .
Antimicrobial Activity
Some derivatives have been evaluated for their antimicrobial effects against various pathogens. The structure's complexity allows for interactions with bacterial enzymes or cell membranes, potentially leading to bactericidal effects.
Research Findings
Several studies have focused on the synthesis and biological evaluation of compounds related to This compound :
- Synthesis Methods:
-
Biological Evaluations:
- In vitro assays have shown that structural modifications can significantly enhance anticancer and antimicrobial activities.
- Structure-activity relationship (SAR) studies are crucial for understanding how different substituents affect biological outcomes.
Q & A
Q. What are the optimal synthetic routes for preparing 6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}quinoline?
- Methodological Answer : The synthesis involves multi-step protocols:
Core Formation : Construct the imidazo[1,2-b]pyridazine core via cyclization reactions using precursors like substituted pyridazines.
Piperidine Functionalization : Introduce the piperidine moiety through nucleophilic substitution or coupling reactions.
Quinoline Coupling : Attach the quinoline group via a carbonyl linkage (e.g., using carbodiimide coupling agents).
Critical parameters include reaction temperature (60–120°C), solvent choice (DMF or THF), and catalysts (e.g., Pd for cross-coupling). Purification often requires column chromatography with hexane/EtOAc gradients .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and stereochemistry.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- HPLC-PDA : Ensures purity (>95%) and detects byproducts.
- X-ray Crystallography (if crystals are obtainable): Resolves 3D conformation and bond angles .
Q. How can researchers identify potential biological targets for this compound?
- Methodological Answer :
- In Silico Screening : Use molecular docking (AutoDock, Schrödinger) to predict interactions with kinases or GPCRs, leveraging the quinoline and piperidine motifs.
- Biochemical Assays : Test inhibition of enzymes (e.g., phosphodiesterases) or receptor-binding assays (radioligand displacement).
- Cellular Models : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3/7) in cancer cell lines .
Advanced Research Questions
Q. What strategies address poor solubility of this compound in aqueous buffers during in vitro studies?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤0.1%) or cyclodextrin-based solubilization.
- Prodrug Design : Modify the piperidine or quinoline group with hydrophilic moieties (e.g., phosphate esters).
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Methodological Answer :
- Substituent Variation : Systematically alter the 2,3-dimethyl group on the imidazo[1,2-b]pyridazine or the piperidine’s methylene linker.
- Bioisosteric Replacement : Substitute the quinoline carbonyl with sulfonamide or urea groups.
- Pharmacophore Mapping : Identify critical binding features (e.g., hydrogen-bond acceptors) using 3D-QSAR models .
Q. What experimental designs resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays).
- Off-Target Profiling : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific effects.
- Metabolic Stability Testing : Assess CYP450 interactions to explain variability in in vivo efficacy .
Q. What role does regioselectivity play in the synthesis of imidazo[1,2-b]pyridazine intermediates?
- Methodological Answer : Regioselectivity is controlled by:
- Catalytic Systems : Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to position substituents.
- Temperature Modulation : Lower temperatures (0–25°C) favor kinetic over thermodynamic products.
- Directing Groups : Use halogen or nitro groups to steer cyclization .
Q. How can computational modeling predict metabolic pathways for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
